molecular formula C10H10N2O B1582277 2-cyano-N-(2-methylphenyl)acetamide CAS No. 59736-34-4

2-cyano-N-(2-methylphenyl)acetamide

Cat. No. B1582277
CAS RN: 59736-34-4
M. Wt: 174.2 g/mol
InChI Key: YNVNCLRDLWQWAA-UHFFFAOYSA-N
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Description

2-Cyano-N-(2-methylphenyl)acetamide is an organic compound with the CAS Number: 59736-34-4 . It has a molecular weight of 174.2 and its molecular formula is C10H10N2O .


Molecular Structure Analysis

The InChI code for 2-cyano-N-(2-methylphenyl)acetamide is 1S/C10H10N2O/c1-8-4-2-3-5-9(8)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13) . The Canonical SMILES string is CC1=CC=CC=C1NC(=O)CC#N .


Physical And Chemical Properties Analysis

2-Cyano-N-(2-methylphenyl)acetamide has a molecular weight of 174.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 174.079312947 g/mol . The topological polar surface area is 52.9 Ų . It has a heavy atom count of 13 .

Scientific Research Applications

Application

“2-cyano-N-(2-methylphenyl)acetamide” is used in the cyanoacetylation of amines, which is a key step in the synthesis of various biologically active compounds . These compounds are considered important precursors for heterocyclic synthesis .

Method of Application

The synthesis of “2-cyano-N-(2-methylphenyl)acetamide” derivatives can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Some methods include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .

Results or Outcomes

The cyanoacetamide derivatives obtained from these reactions are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Organic Chemistry

Application

“2-cyano-N-(2-methylphenyl)acetamide” is used in the cyanoacetylation of amines, which is a key step in the synthesis of various biologically active compounds . These compounds are considered important precursors for heterocyclic synthesis .

Method of Application

The synthesis of “2-cyano-N-(2-methylphenyl)acetamide” derivatives can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Some methods include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .

Results or Outcomes

The cyanoacetamide derivatives obtained from these reactions are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Organic Chemistry

Application

“2-cyano-N-(2-methylphenyl)acetamide” is used in the cyanoacetylation of amines, which is a key step in the synthesis of various biologically active compounds . These compounds are considered important precursors for heterocyclic synthesis .

Method of Application

The synthesis of “2-cyano-N-(2-methylphenyl)acetamide” derivatives can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Some methods include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .

Results or Outcomes

The cyanoacetamide derivatives obtained from these reactions are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Safety And Hazards

2-Cyano-N-(2-methylphenyl)acetamide is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-cyano-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8-4-2-3-5-9(8)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVNCLRDLWQWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308045
Record name 2-cyano-N-(2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(2-methylphenyl)acetamide

CAS RN

59736-34-4
Record name 59736-34-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyano-N-(2-methylphenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyano-N-(2-methylphenyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Wu - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
In the title compound, C19H18N5O, the imidazolidine ring makes dihedral angles of 87.62 (17) and 28.27 (11) with the pyridine and benzene rings, respectively. An intramolecular N—H…
Number of citations: 11 scripts.iucr.org
鈴木孝弘 - Journal of Toyo University, 2015 - toyo.repo.nii.ac.jp
アミド基を有するネオニコチノイド系農薬分子の分 子力場計算による立体配座の安定性の解析 Page 1 アミド基を有するネオニコチノイド系農薬分子の分 子力場計算による立体配座の安定性の解析 …
Number of citations: 3 toyo.repo.nii.ac.jp

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